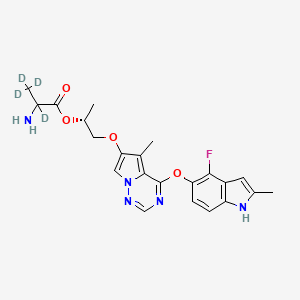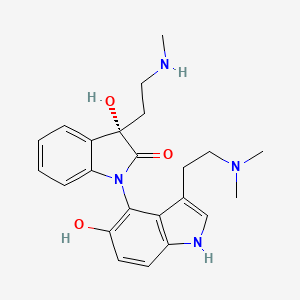
Donasine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Donasine is an indole alkaloid naturally derived from the rhizomes of Arundo donax L. This compound exhibits antipyretic properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Donasine involves several steps, starting from the extraction of the compound from the rhizomes of Arundo donax L. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic methods ensures the purity and quality of the compound. Additionally, synthetic routes may be optimized for large-scale production to meet industrial demands.
化学反応の分析
Types of Reactions: Donasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
科学的研究の応用
Donasine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: this compound’s antipyretic properties make it a candidate for the development of new therapeutic agents for fever management.
Industry: this compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Donasine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved in this compound’s action are subjects of ongoing research.
類似化合物との比較
Indole Alkaloids: Donasine belongs to the class of indole alkaloids, which include compounds like vinblastine and vincristine.
Antipyretic Compounds: Other antipyretic compounds include acetaminophen and ibuprofen.
Comparison: this compound is unique due to its natural origin from Arundo donax L. and its specific chemical structure. Unlike synthetic antipyretics, this compound offers a natural alternative with potentially fewer side effects. Its indole alkaloid structure also provides unique reactivity and biological activity compared to other antipyretic compounds.
特性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-4-yl]-3-hydroxy-3-[2-(methylamino)ethyl]indol-2-one |
InChI |
InChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1 |
InChIキー |
BUAMVCSJOZBROF-QHCPKHFHSA-N |
異性体SMILES |
CNCC[C@@]1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |
正規SMILES |
CNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



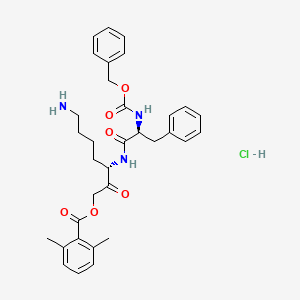

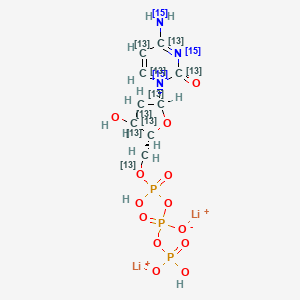

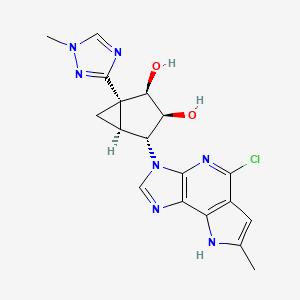
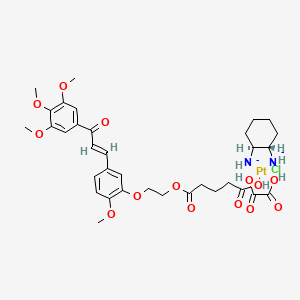
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)


